![molecular formula C8H12N2O B040774 Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) CAS No. 119612-29-2](/img/structure/B40774.png)
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of amides. It is a white, crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) has been reported to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well understood. It has been reported to exhibit analgesic and anti-inflammatory activities in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is its broad spectrum of activity against various types of cancer cells, fungi, and bacteria. Additionally, it has been reported to exhibit low toxicity in vitro and in vivo. However, its limitations include its poor solubility in water and its potential to form toxic byproducts during the synthesis process.
Zukünftige Richtungen
There are several potential future directions for the research on Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI). These include:
1. Investigating its potential use as a catalyst in various chemical reactions.
2. Exploring its potential as a drug candidate for the treatment of cancer, fungal, and bacterial infections.
3. Developing new synthesis methods to improve its yield and purity.
4. Investigating its long-term effects on human health.
5. Studying its mechanism of action to better understand its mode of action.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities and has also been investigated for its potential use as a catalyst in various chemical reactions. However, further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Synthesemethoden
The synthesis of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) involves the reaction of cyclopropanecarboxylic acid with isopropylamine and cyanogen bromide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, this compound has also been investigated for its potential use as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
119612-29-2 |
---|---|
Produktname |
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-cyano-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-7(11)8(5-9)3-4-8/h6H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZMBKPMHHFBCSLM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1(CC1)C#N |
Kanonische SMILES |
CC(C)NC(=O)C1(CC1)C#N |
Synonyme |
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.